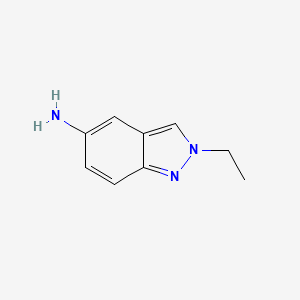

5-Amino-2-etil-2H-indazol

Descripción general

Descripción

The compound 5-Amino-2-ethyl-2H-indazole has not been directly studied in the provided papers. However, related compounds with similar functional groups have been synthesized and analyzed, which can provide insights into the chemical behavior of 5-Amino-2-ethyl-2H-indazole. For instance, a novel synthesis of 5-amino oxazole derivatives has been reported, which could suggest potential synthetic pathways for related indazole compounds . Additionally, the study of 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione provides valuable information on the structural and electronic properties of amino-substituted heterocycles, which could be extrapolated to 5-Amino-2-ethyl-2H-indazole .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multicomponent reactions that allow for the rapid preparation of highly functionalized molecules from simple and readily available starting materials . Although the exact synthesis of 5-Amino-2-ethyl-2H-indazole is not described, the methodologies used in the synthesis of 5-amino oxazole derivatives could potentially be adapted for the synthesis of indazole analogs. The process involves a triple domino reaction, including acylation, intramolecular Diels-Alder (IMDA), and retro-Michael cycloreversion, which could be a useful strategy for constructing the indazole ring system .

Molecular Structure Analysis

While the molecular structure of 5-Amino-2-ethyl-2H-indazole is not directly analyzed in the provided papers, the crystal structure analysis of a related compound, 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione, has been performed . This analysis, along with thermodynamic calculations, can provide insights into the stability of tautomeric forms and the geometric preferences of similar amino-substituted heterocycles. Such information is valuable when considering the molecular structure of 5-Amino-2-ethyl-2H-indazole.

Chemical Reactions Analysis

The provided papers do not detail chemical reactions specific to 5-Amino-2-ethyl-2H-indazole. However, the synthesis of related compounds involves reactions with alpha,beta-unsaturated acyl chloride, which leads to the formation of polysubstituted heterocycles . This suggests that 5-Amino-2-ethyl-2H-indazole could potentially undergo similar reactions, leading to a variety of derivatives with potential biological or material applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Amino-2-ethyl-2H-indazole can be inferred from the properties of structurally related compounds. For example, the spectroscopic and electronic properties of 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione have been thoroughly analyzed, including vibration, absorption, and photoluminescence spectroscopy . Theoretical calculations have provided insight into the electronic structure and non-linear optical properties, which could be relevant when considering the properties of 5-Amino-2-ethyl-2H-indazole. The nonlinear optical properties of the studied compound are significantly higher than those of urea, indicating that 5-Amino-2-ethyl-2H-indazole may also exhibit interesting optical characteristics .

Aplicaciones Científicas De Investigación

Química Medicinal

5-Amino-2-etil-2H-indazol es un compuesto versátil en química medicinal debido a su similitud estructural con el indazol, que es una estructura central en muchas moléculas farmacológicamente activas. Se ha explorado su potencial para crear nuevos agentes terapéuticos . Los grupos amino y etilo presentes en este compuesto ofrecen sitios para una mayor funcionalización, lo que permite la síntesis de derivados con posibles propiedades antiinflamatorias, anticancerígenas y antibacterianas .

Agricultura

En el sector agrícola, los derivados de this compound se pueden utilizar en el desarrollo de nuevos pesticidas y herbicidas. El sistema de anillo indazol es conocido por su bioactividad, y las modificaciones de esta estructura central pueden conducir a compuestos con acciones específicas contra plagas o malezas, contribuyendo a las estrategias de protección de cultivos .

Ciencia de Materiales

La utilidad del compuesto en la ciencia de los materiales deriva de su potencial como bloque de construcción para semiconductores orgánicos. Los derivados del indazol se pueden utilizar en el diseño de materiales optoelectrónicos debido a sus propiedades electrónicas favorables, que son cruciales para desarrollar nuevos tipos de células solares y diodos emisores de luz .

Ciencia Ambiental

En la ciencia ambiental, this compound puede ser parte de sensores y ensayos para detectar contaminantes ambientales. Su reactividad y capacidad para formar complejos con metales se pueden aprovechar para crear sistemas de detección sensibles para metales pesados y otras sustancias tóxicas en el agua y el suelo .

Química Analítica

Este compuesto es valioso en química analítica para desarrollar nuevos reactivos analíticos. Su reactividad se puede explotar para formar derivados cromogénicos o fluorogénicos que son útiles en varios métodos de detección, incluida la cromatografía y la espectroscopia .

Bioquímica

En bioquímica, this compound sirve como un andamio para los inhibidores enzimáticos. Puede imitar los estados de transición de las reacciones bioquímicas o unirse a los sitios activos, lo que lo convierte en un candidato para estudiar los mecanismos enzimáticos o desarrollar nuevos inhibidores para enzimas involucradas en los procesos de la enfermedad .

Mecanismo De Acción

Target of Action

The primary targets of 2H-indazoles, which include 5-Amino-2-ethyl-2H-indazole, are often kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell signaling pathways, particularly those involved in cell cycle regulation and response to DNA damage .

Mode of Action

It is known that 2h-indazoles can inhibit, regulate, and/or modulate their target kinases . This can lead to changes in the cell cycle and DNA damage response pathways, potentially influencing cell growth and survival .

Biochemical Pathways

The biochemical pathways affected by 5-Amino-2-ethyl-2H-indazole are likely to be those involving its target kinases. For example, CHK1 and CHK2 are key players in the DNA damage response pathway. By inhibiting these kinases, 5-Amino-2-ethyl-2H-indazole could potentially disrupt this pathway, leading to effects such as cell cycle arrest or apoptosis .

Result of Action

The molecular and cellular effects of 5-Amino-2-ethyl-2H-indazole’s action would depend on its specific targets and mode of action. Given its potential role as a kinase inhibitor, the compound could have effects such as inhibiting cell growth or inducing cell death .

Safety and Hazards

Direcciones Futuras

Given the wide range of biological activities exhibited by indazole derivatives, much attention has been paid to access diverse 2H-indazole derivatives . Future research may focus on the late-stage functionalization of 2H-indazoles, including the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway .

Análisis Bioquímico

Biochemical Properties

5-Amino-2-ethyl-2H-indazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . By inhibiting COX-2, 5-Amino-2-ethyl-2H-indazole can reduce the production of pro-inflammatory mediators, making it a potential anti-inflammatory agent. Additionally, this compound has been found to interact with various proteins involved in cell signaling pathways, further highlighting its importance in biochemical research .

Cellular Effects

The effects of 5-Amino-2-ethyl-2H-indazole on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Amino-2-ethyl-2H-indazole can inhibit the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and survival . Moreover, it has been observed to alter the expression of genes involved in apoptosis, thereby promoting programmed cell death in cancer cells . These cellular effects make 5-Amino-2-ethyl-2H-indazole a promising candidate for cancer therapy.

Molecular Mechanism

At the molecular level, 5-Amino-2-ethyl-2H-indazole exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, 5-Amino-2-ethyl-2H-indazole can bind to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of inflammatory mediators . Additionally, this compound can activate or inhibit other enzymes involved in metabolic pathways, further influencing cellular processes . Changes in gene expression induced by 5-Amino-2-ethyl-2H-indazole also contribute to its molecular mechanism of action .

Temporal Effects in Laboratory Settings

The temporal effects of 5-Amino-2-ethyl-2H-indazole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound remains stable under various conditions, with minimal degradation over time . Long-term exposure to 5-Amino-2-ethyl-2H-indazole has been observed to cause sustained changes in cellular function, such as prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that 5-Amino-2-ethyl-2H-indazole can have lasting effects on cellular processes, making it a valuable tool for long-term studies.

Dosage Effects in Animal Models

The effects of 5-Amino-2-ethyl-2H-indazole vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively inhibit inflammation and reduce tumor growth without causing significant adverse effects . Higher doses may lead to toxic effects, such as liver and kidney damage, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects have also been observed, where a minimum concentration of 5-Amino-2-ethyl-2H-indazole is required to achieve the desired biological effects .

Metabolic Pathways

5-Amino-2-ethyl-2H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit enzymes involved in the biosynthesis of inflammatory mediators, such as prostaglandins . Additionally, 5-Amino-2-ethyl-2H-indazole can modulate the activity of enzymes involved in cellular metabolism, such as those in the glycolytic pathway . These interactions highlight the compound’s role in regulating metabolic processes and its potential as a therapeutic agent.

Transport and Distribution

The transport and distribution of 5-Amino-2-ethyl-2H-indazole within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, 5-Amino-2-ethyl-2H-indazole can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues also influences its therapeutic potential, as it needs to reach target sites to be effective .

Subcellular Localization

The subcellular localization of 5-Amino-2-ethyl-2H-indazole plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, 5-Amino-2-ethyl-2H-indazole can localize to the mitochondria, where it influences mitochondrial function and induces apoptosis in cancer cells . Understanding the subcellular localization of 5-Amino-2-ethyl-2H-indazole is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Propiedades

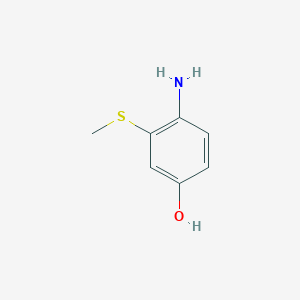

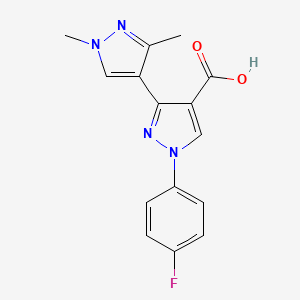

IUPAC Name |

2-ethylindazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-2-12-6-7-5-8(10)3-4-9(7)11-12/h3-6H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NADLTKBISYYXOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C2C=C(C=CC2=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598309 | |

| Record name | 2-Ethyl-2H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5228-52-4 | |

| Record name | 2-Ethyl-2H-indazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5228-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-2H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7h-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1286517.png)

![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1286545.png)